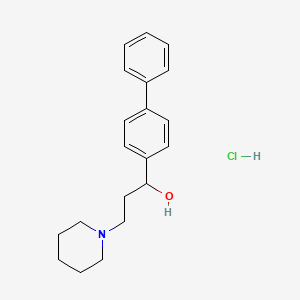
Barium octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium octanoate is an organometallic compound with the chemical formula C₁₆H₃₀BaO₄. It is a barium salt of octanoic acid, also known as caprylic acid. This compound is used in various industrial applications due to its unique properties, including its role as a stabilizer and catalyst in polymer production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium octanoate can be synthesized through a reaction between barium hydroxide and octanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding octanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors, and the product is purified through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Barium octanoate undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the barium ion is replaced by other metal ions.
Complexation Reactions: It can form complexes with other compounds, particularly with organic ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other metal salts, which can replace the barium ion under appropriate conditions.
Complexation Reactions: Organic ligands such as amines or phosphines are used to form complexes with this compound.
Major Products Formed
Substitution Reactions: The major products are new metal octanoates and barium salts of the substituting metal.
Complexation Reactions: The major products are barium-ligand complexes.
Applications De Recherche Scientifique
Barium octanoate has several scientific research applications, including:
Chemistry: It is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.
Biology: this compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form complexes with various ligands.
Industry: It is used in the production of lubricants, coatings, and as an additive in fuels to improve combustion efficiency.
Mécanisme D'action
The mechanism of action of barium octanoate involves its ability to form complexes with other molecules. The barium ion can coordinate with various ligands, altering the chemical properties of the resulting complex. This ability to form complexes is crucial in its role as a catalyst and stabilizer in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium acetate: Another barium salt used in similar applications but with different chemical properties.
Barium stearate: Used as a lubricant and stabilizer in plastics, similar to barium octanoate but with a longer carbon chain.
Barium chloride: Commonly used in laboratory settings for various chemical reactions.
Uniqueness
This compound is unique due to its specific chain length of the octanoic acid, which provides a balance between solubility and reactivity. This makes it particularly useful in applications where other barium salts may not be as effective.
Propriétés
Numéro CAS |
4696-54-2 |
|---|---|
Formule moléculaire |
C16H30BaO4 |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
barium(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Ba/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
PJUKKJYOSBWEQO-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ba+2] |
Numéros CAS associés |
124-07-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


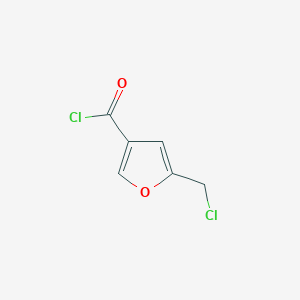
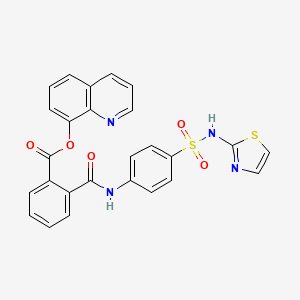
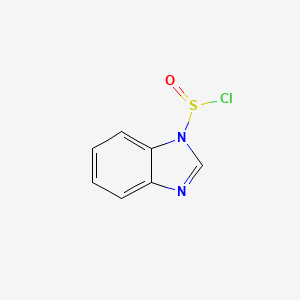
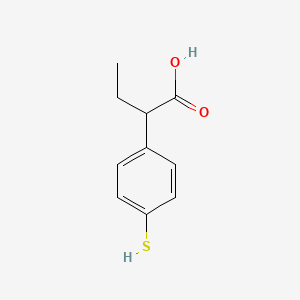
![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)
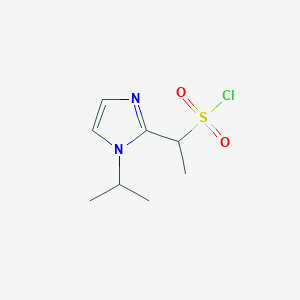
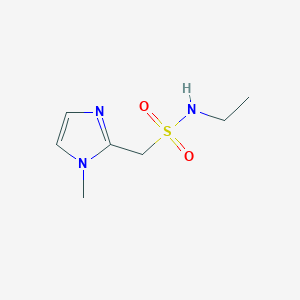


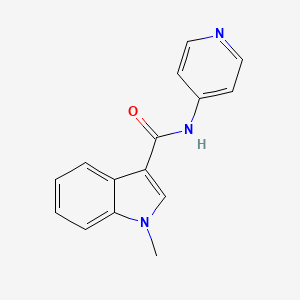
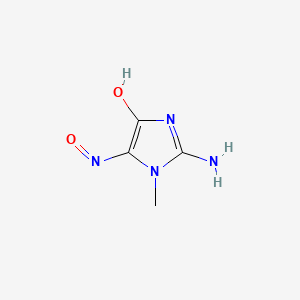

![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
